molecular formula C16H15N3O3 B5751529 N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenoxyacetamide

N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenoxyacetamide

Cat. No.: B5751529
M. Wt: 297.31 g/mol
InChI Key: HTZCXYWVFPOGHC-UHFFFAOYSA-N
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Description

N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenoxyacetamide is a chemical compound that belongs to the quinazolinone family This compound is characterized by a quinazolinone core structure with a phenoxyacetamide substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenoxyacetamide typically involves the condensation of 2-aminobenzamide with phenoxyacetic acid under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is then heated to promote cyclization, resulting in the formation of the quinazolinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone ring to its corresponding dihydroquinazoline form.

    Substitution: The phenoxyacetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, dihydroquinazoline compounds, and substituted phenoxyacetamides.

Scientific Research Applications

N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide
  • N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-methylbutanamide
  • N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide

Uniqueness

N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenoxyacetamide is unique due to its specific phenoxyacetamide substituent, which imparts distinct chemical and biological properties. This differentiates it from other quinazolinone derivatives and makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(5-oxo-7,8-dihydro-6H-quinazolin-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c20-14-8-4-7-13-12(14)9-17-16(18-13)19-15(21)10-22-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10H2,(H,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZCXYWVFPOGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=NC=C2C(=O)C1)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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